Gly-Phe-Arg

Description

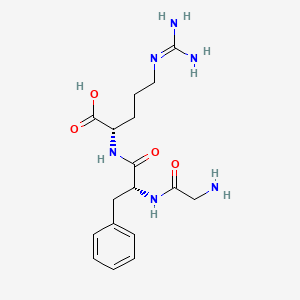

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVSYVJDPCIHH-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Strategic Peptide Design for H Gly D Phe Arg Oh and Its Analogs

Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques for H-Gly-D-Phe-Arg-OH

SPPS has become the dominant method for peptide synthesis due to its efficiency, ease of automation, and the ability to drive reactions to completion by using excess reagents. openaccessjournals.commedsci.org The synthesis of H-Gly-D-Phe-Arg-OH on a solid support involves the sequential addition of amino acids from the C-terminus to the N-terminus. medsci.org

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely employed orthogonal protection scheme in SPPS. kbdna.comiris-biotech.de The α-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while the side chains of the amino acids are protected by acid-labile groups like tBu. csic.es

For the synthesis of H-Gly-D-Phe-Arg-OH, the assembly would commence with an arginine derivative attached to a solid support, typically a resin. The arginine side chain's guanidinium (B1211019) group is protected, often with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is removable by trifluoroacetic acid (TFA). nih.govgoogle.com The synthesis proceeds with the removal of the Fmoc group from arginine using a base, commonly a solution of piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.descielo.org.mx Subsequently, the next amino acid in the sequence, Fmoc-D-Phe-OH, is coupled to the deprotected arginine. This cycle of deprotection and coupling is repeated with Fmoc-Gly-OH to complete the tripeptide sequence. scielo.org.mx

The efficiency of each coupling and deprotection step is crucial for the final purity of the peptide. Optimization involves careful selection of solvents, reaction times, and reagents to minimize side reactions and ensure complete reactions. acs.org

Orthogonality of protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. iris-biotech.dewiley-vch.de In the Fmoc/tBu strategy for H-Gly-D-Phe-Arg-OH, the Fmoc group is removed at each step of the chain elongation under basic conditions that leave the acid-labile side-chain protecting groups (like Pbf on Arginine) and the resin linkage intact. iris-biotech.debiosynth.com

This orthogonal scheme ensures that the reactive side chain of arginine does not interfere with the peptide bond formation. peptide.com The final step of the synthesis involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups using a strong acid, typically a cocktail containing TFA. csic.es

The choice of protecting group for the arginine side chain is critical. While Pbf is common, other groups like tosyl (Tos) and nitro (NO2) have also been used, particularly in Boc-based strategies, though they may require harsher cleavage conditions. peptide.commdpi.com The selection is often a balance between stability during synthesis and ease of removal at the final stage.

The formation of the amide bond between amino acids is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. jpt.com A variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reaction speed, efficiency, and suppression of side reactions, particularly racemization. bachem.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Cost-effective, but can lead to byproduct formation and racemization if used without additives. bachem.compeptide.com |

| Phosphonium Salts | Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (PyBOP®) | Highly efficient and generally result in clean reactions. wikipedia.org |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Fast reaction rates and high coupling efficiency, making them popular choices. peptide.com |

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-aza-benzotriazole (HOAt), are often used in conjunction with coupling reagents. wikipedia.org These additives act as activated ester intermediates, which can reduce the risk of racemization, a critical consideration when incorporating the chiral D-phenylalanine residue. wikipedia.orgthieme-connect.de OxymaPure® is another effective additive that can be used as an alternative to HOBt and HOAt. wikipedia.org

For the synthesis of H-Gly-D-Phe-Arg-OH, a potent coupling reagent like HATU or HBTU in combination with a base such as N,N-diisopropylethylamine (DIPEA) would be a common choice to ensure efficient and rapid bond formation, especially for the potentially sterically hindered coupling to the D-phenylalanine residue. peptide.comnih.gov

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For the Fmoc/tBu strategy used for H-Gly-D-Phe-Arg-OH, this is typically achieved by treating the peptide-resin with a strong acid cocktail. csic.es

A common cleavage cocktail consists of trifluoroacetic acid (TFA) as the primary cleavage reagent, with scavengers added to capture the reactive carbocations generated from the cleavage of the tBu-based protecting groups. csic.es Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole. csic.esmdpi.com The specific composition of the cocktail can be optimized to prevent side reactions, such as the reattachment of protecting groups to sensitive residues. peptide.com For a peptide containing arginine (Pbf), a typical cleavage cocktail would be TFA/TIS/H2O (95:2.5:2.5). mdpi.com

Following cleavage, the crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). ub.edu

Evaluation of Coupling Reagents and Additives in Tripeptide Bond Formation

Solution-Phase Synthetic Approaches for H-Gly-D-Phe-Arg-OH and its Derivatives

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to produce on a solid support. kbdna.comnih.gov In solution-phase synthesis, the peptide is synthesized in a homogenous reaction mixture, and intermediates are isolated and purified after each step. openaccessjournals.combachem.com

The synthesis of H-Gly-D-Phe-Arg-OH in solution would involve the stepwise coupling of protected amino acid derivatives. This can be done through a linear, stepwise approach or a convergent fragment condensation strategy. bachem.com A convergent approach might involve the synthesis of a dipeptide fragment, such as Fmoc-Gly-D-Phe-OH, which is then coupled to a protected arginine derivative. This can be more efficient for longer peptides. bachem.com

LPPS offers greater flexibility in monitoring reaction progress and allows for easier scale-up. kbdna.com However, it is generally more time-consuming and labor-intensive than SPPS due to the need for purification of intermediates. bachem.com

Strategies for Stereochemical Integrity Preservation During H-Gly-D-Phe-Arg-OH Synthesis

Preserving the stereochemical integrity of the chiral centers in the amino acids is paramount during peptide synthesis. thieme-connect.de Racemization, the conversion of a chiral amino acid to a mixture of its D and L isomers, can occur, particularly during the activation and coupling steps. thieme-connect.demdpi.com The incorporation of D-phenylalanine in the H-Gly-D-Phe-Arg-OH sequence makes the control of stereochemistry particularly important to avoid the formation of diastereomeric impurities.

Several factors can influence the rate of racemization:

Activation Method: The choice of coupling reagent and additives plays a significant role. The use of additives like HOBt or HOAt can suppress racemization by forming less reactive, but still efficient, activated esters. wikipedia.org

Base: The type and amount of base used during coupling can affect racemization. Weaker bases or the use of a minimal amount of base is generally preferred. mdpi.com

Temperature: Lowering the reaction temperature can often reduce the rate of racemization.

The presence of a D-amino acid can also influence the properties of the resulting peptide, potentially affecting its structure and biological activity. nih.govfrontiersin.org Therefore, ensuring the stereochemical purity of the final H-Gly-D-Phe-Arg-OH product through careful control of the synthetic conditions is essential.

Design Principles for H-Gly-D-Phe-Arg-OH Analogs in Structure-Function Research

The inclusion of D-amino acids, such as the D-Phenylalanine in H-Gly-D-Phe-Arg-OH, is a cornerstone of modern peptide design. Naturally occurring peptides are composed of L-amino acids, making them susceptible to degradation by proteases. researchgate.net The introduction of a D-amino acid can confer significant resistance to enzymatic cleavage, thereby increasing the peptide's in vivo half-life. rsc.orgnih.gov

The strategic placement of D-amino acids is not limited to enhancing stability. In some cases, it can alter the pharmacological profile of a peptide, converting an agonist into an antagonist or vice versa. nih.gov This highlights the dual role of D-amino acids in both improving pharmacokinetic properties and modulating biological function.

The termini of a peptide, the N-terminal amine and the C-terminal carboxylic acid, are prime locations for modification to create research probes and to enhance peptide properties. genscript.comresearchgate.net These modifications can range from simple chemical alterations to the conjugation of large molecules.

N-Terminal Modifications: The free amino group at the N-terminus carries a positive charge at physiological pH. Acetylation is a common modification that neutralizes this charge, which can mimic the state of native proteins and increase the peptide's stability against aminopeptidases. sigmaaldrich.combiosynth.com Other modifications include the attachment of fatty acids (lipidation) to increase cell permeability, or the conjugation of biotin (B1667282) for use in affinity-based assays. sigmaaldrich.com Fluorescent labels such as Dansyl or Fluorescein can be attached to the N-terminus to create probes for localization and interaction studies. sigmaaldrich.comthermofisher.com

C-Terminal Modifications: The C-terminus is often amidated to neutralize the negative charge of the carboxyl group. sigmaaldrich.com This modification not only mimics many naturally occurring peptides but also significantly increases resistance to carboxypeptidases. biosynth.com Other modifications include esterification or the attachment of alcohols. genscript.com For research purposes, the C-terminus can be conjugated to various reporter molecules or solid supports for use in different assay formats. google.com

Cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to enhanced biological activity, selectivity, and stability. nih.govmdpi.com By reducing the conformational flexibility, the entropic penalty of binding to a target is decreased, often resulting in higher affinity. nih.gov Cyclic peptides are also generally more resistant to exopeptidases due to the absence of free termini. nih.gov

There are several strategies for peptide cyclization:

Head-to-tail: The N-terminus is linked to the C-terminus, forming a cyclic backbone. nih.gov

Side chain-to-side chain: A covalent bond is formed between the side chains of two amino acid residues, such as a disulfide bridge between two cysteines. nih.gov

Head-to-side chain or Side chain-to-tail: The N-terminus is linked to a side chain, or a side chain is linked to the C-terminus. mdpi.com

The choice of cyclization strategy significantly influences the final conformation of the peptide. uni-kiel.de For instance, the incorporation of turn-inducing elements like a D-amino acid in combination with an L-amino acid at the termini can facilitate head-to-tail cyclization. uni-kiel.de The size of the resulting ring is also a critical factor, with smaller rings imposing more rigid constraints. uni-kiel.de Computational methods are increasingly used to predict the most favorable cyclization strategy to achieve a desired conformation. nih.gov

To further enhance the properties of peptide analogs, researchers can introduce modifications to the peptide backbone itself or incorporate amino acids beyond the canonical 20.

Non-Canonical Amino Acids: The integration of non-canonical amino acids (ncAAs) offers a vast chemical space for designing novel peptide analogs. nih.govmdpi.com These can include amino acids with modified side chains, altered backbones (e.g., β- or γ-amino acids), or different stereochemistry. nih.govnih.gov The incorporation of ncAAs can be used to:

Introduce conformational constraints. nih.gov

Enhance proteolytic stability. nih.gov

Introduce new functionalities for labeling or cross-linking. mdpi.com

Optimize binding interactions with a target. rsc.org

The rational design of peptides incorporating ncAAs relies on a deep understanding of the structure-activity relationship of the parent peptide. researchgate.net By systematically replacing canonical amino acids with ncAAs, researchers can fine-tune the properties of the peptide to achieve desired therapeutic or research objectives. rsc.org

Elucidation of Biochemical Roles and Molecular Interaction Mechanisms of H Gly D Phe Arg Oh

Substrate Specificity Profiling of Proteolytic Enzymes with H-Gly-D-Phe-Arg-OH

The interaction of H-Gly-D-Phe-Arg-OH with proteolytic enzymes is fundamentally dictated by its primary sequence: Glycine (B1666218) at the P3 position, D-Phenylalanine at P2, and Arginine at P1, with the cleavage typically occurring after the P1 residue. The presence of a D-amino acid at the P2 position is a critical determinant of its proteolytic stability.

Kinetic Analysis of H-Gly-D-Phe-Arg-OH Hydrolysis by Specific Peptidases

Direct kinetic data for the hydrolysis of H-Gly-D-Phe-Arg-OH is not extensively available in the reviewed literature. However, its susceptibility to cleavage can be inferred from the known specificity of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to positively charged residues like Arginine (Arg) at the P1 position. tandfonline.com

The incorporation of a D-Phenylalanine (D-Phe) residue at the P2 position is a key structural feature that is widely recognized to confer significant resistance to proteolysis by common peptidases. nih.govnih.gov Most proteases exhibit a high degree of stereospecificity for L-amino acids, and the presence of a D-isomer at a substrate recognition site, particularly the P2 position, often results in poor binding and a dramatically reduced rate of hydrolysis. nih.govbeilstein-journals.org Therefore, H-Gly-D-Phe-Arg-OH is expected to be a poor substrate for most standard proteases and may act as a competitive inhibitor rather than a substrate. For instance, peptides containing D-amino acids have been specifically designed as protease-resistant inhibitors for enzymes like thrombin. nih.gov

Table 1: Predicted Kinetic Behavior of H-Gly-D-Phe-Arg-OH with Trypsin-like Proteases This table is based on inferred data from studies on related peptides.

| Enzyme | Predicted Interaction Type | Expected Km | Expected kcat | Rationale |

|---|---|---|---|---|

| Trypsin | Inhibitor / Very Poor Substrate | High (Weak Binding) | Very Low / Negligible | P1-Arg is optimal, but P2-D-Phe sterically hinders proper active site conformation and catalysis. tandfonline.comnih.gov |

| Thrombin | Inhibitor | High (Weak Binding) | Very Low / Negligible | Recognizes P1-Arg, but D-amino acids in the substrate sequence confer proteolytic resistance. nih.gov |

| Chymotrypsin | No significant interaction | N/A | N/A | P1 specificity is for large hydrophobic residues (e.g., Phe, Trp, Tyr), not basic residues like Arg. wur.nl |

Investigation of P1-P3 Subsite Recognition in Enzyme-H-Gly-D-Phe-Arg-OH Interactions

The recognition of the Gly-D-Phe-Arg sequence involves specific interactions within the S3, S2, and S1 subsites of the enzyme's active site.

S1 Subsite (P1-Arg Interaction): Trypsin-like proteases possess a deep S1 binding pocket containing a negatively charged aspartic acid residue (Asp189) at its base. This feature allows for strong, specific electrostatic interactions with the positively charged guanidinium (B1211019) group of the Arginine side chain at the P1 position, anchoring the substrate for cleavage. tandfonline.com

S2 Subsite (P2-D-Phe Interaction): The S2 subsite is typically a hydrophobic pocket that can accommodate residues like Phenylalanine. However, the D-configuration of the P2-Phe residue in H-Gly-D-Phe-Arg-OH is crucial. This stereochemistry prevents the peptide backbone from adopting the canonical conformation required for effective binding and catalysis in most serine proteases, which are optimized for L-amino acids. nih.govbeilstein-journals.org This steric hindrance is a primary reason for the peptide's expected proteolytic stability. Some studies on engineered proteases or specific enzymes like pepsin show more tolerance for substitutions at the P2 position, but resistance remains a general rule. beilstein-journals.orgfu-berlin.de

S3 Subsite (P3-Gly Interaction): The S3 subsite is generally more accommodating and less specific than the S1 and S2 pockets. Glycine, with its minimal side chain (a single hydrogen atom), is well-tolerated at the P3 position and does not typically hinder binding to a wide range of proteases. researchgate.net In some enzymes, like certain collagenases, Glycine is a preferred residue at P3. researchgate.net

Comparative Studies of H-Gly-D-Phe-Arg-OH with Endogenous Substrates

A comparative analysis highlights the unique stability of H-Gly-D-Phe-Arg-OH. Its all-L-amino acid counterpart, H-Gly-L-Phe-Arg-OH, would be readily cleaved by trypsin-like enzymes after the Arginine residue. For example, peptides containing the Phe-Arg sequence, such as fragments of bradykinin (B550075), are known substrates for various peptidases. The substitution of L-Phe with D-Phe is a common strategy to increase the half-life of bioactive peptides by protecting them from enzymatic degradation. nih.govresearchgate.net Therefore, H-Gly-D-Phe-Arg-OH would exhibit significantly greater stability in biological fluids compared to similar endogenous peptide sequences. nih.gov

Ligand-Receptor Binding and Molecular Recognition Studies

While direct studies on H-Gly-D-Phe-Arg-OH are scarce, the structural motifs within the peptide suggest potential interactions with several receptor families, including melanocortin, integrin, and bradykinin receptors.

Assessment of H-Gly-D-Phe-Arg-OH Binding Affinity to Recombinant Receptors

No definitive binding affinity values (Ki, Kd, or IC50) for H-Gly-D-Phe-Arg-OH have been reported. However, analysis of related compounds provides a basis for predicting potential interactions.

Melanocortin Receptors: The sequence His-D-Phe-Arg-Trp is a core pharmacophore for melanocortin receptors, particularly MC3R and MC4R. nih.govacs.org Although H-Gly-D-Phe-Arg-OH lacks the His and Trp residues, the central D-Phe-Arg moiety is a critical recognition element. It is plausible that the tripeptide could act as a very low-affinity ligand or a fragment thereof. For comparison, tetrapeptides containing the D-Phe-Arg core exhibit nanomolar affinity for these receptors. acs.org

Integrin Receptors: The Arg-Gly-Asp (RGD) sequence is the canonical motif for binding to many integrins. A cyclic peptide, Cyclo(Arg-Gly-Asp-D-Phe-Val), which contains a D-Phe residue, was found to be a potent inhibitor of αvβ3 integrin with a calculated binding affinity of -10.5 kcal/mol. dergipark.org.tr This demonstrates that a peptide incorporating both Arg and D-Phe can effectively bind to an integrin receptor.

Bradykinin Receptors: Bradykinin (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) and its analogues bind to bradykinin receptors (BRs). The Arg residues are critical for this interaction. acs.org Analogues lacking parts of the full sequence can still retain binding affinity, suggesting that fragments containing key residues like Gly-Phe-Arg might have some level of interaction. acs.org

Table 2: Predicted Receptor Interactions for H-Gly-D-Phe-Arg-OH based on Analog Data

| Receptor Family | Relevant Analog | Analog Affinity | Predicted Affinity for H-Gly-D-Phe-Arg-OH | Reference |

|---|---|---|---|---|

| Melanocortin (MC4R) | Ac-His-D-Phe-Arg-Trp-NH₂ | Ki = 17 nM (Antagonist) | Low (Micromolar to Millimolar) | acs.org |

| Integrin (αvβ3) | Cyclo(Arg-Gly-Asp-D-Phe-Val) | ΔG = -10.5 kcal/mol | Possible, but likely weak | dergipark.org.tr |

| Bradykinin (BR) | Dynorphin A Analogues | IC50 = 110-190 nM | Possible, but likely weak | acs.org |

Characterization of Binding Site Interactions

The specific molecular interactions of H-Gly-D-Phe-Arg-OH with a receptor binding pocket would involve a combination of electrostatic and hydrophobic contacts.

Electrostatic Interactions: The positively charged guanidinium group of the C-terminal Arginine residue is poised to form strong salt bridges with negatively charged amino acid residues, such as Aspartate or Glutamate, within a receptor's binding pocket. This is a primary mode of interaction for Arg-containing ligands with integrins and bradykinin receptors. dergipark.org.tracs.org

Hydrophobic and Cation-π Interactions: The aromatic ring of the D-Phenylalanine residue can engage in hydrophobic interactions within a nonpolar pocket of a receptor. acs.org Furthermore, the Arg side chain can participate in cation-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site, a known stabilizing interaction in protein-ligand complexes. rsc.org Molecular docking studies of related peptides with receptors like the melanocortin receptor have identified a hydrophobic pocket that accommodates the D-Phe residue. acs.org Similarly, docking of a D-Phe containing cyclic peptide to integrin αvβ3 showed a Pi-alkyl interaction with an Alanine (B10760859) residue. dergipark.org.tr

Allosteric Modulation Investigations

Currently, there is a lack of specific research in the scientific literature investigating H-Gly-D-Phe-Arg-OH as an allosteric modulator. Allosteric modulators function by binding to a receptor site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand.

Investigations into larger, structurally related peptides that contain the core D-Phe-Arg motif, particularly within the melanocortin system, have characterized them as orthosteric ligands. These peptides, such as synthetic analogs of α-melanocyte-stimulating hormone (α-MSH), are understood to bind directly to the primary ligand-binding pocket of melanocortin receptors to either activate (as agonists) or block (as antagonists) receptor signaling. The prevailing evidence suggests that the mechanism of action for peptides containing the D-Phe-Arg pharmacophore involves competitive binding at the orthosteric site rather than allosteric modulation.

Modulation of Signal Transduction Pathways by H-Gly-D-Phe-Arg-OH in Cellular Models

While direct studies on H-Gly-D-Phe-Arg-OH are not available, its structure provides a basis for hypothesizing its likely impact on cellular signaling. The peptide contains a D-Phe-Arg sequence, a key motif known to be critical for the activity of ligands targeting melanocortin receptors (MCRs), a family of G-protein-coupled receptors (GPCRs). medchemexpress.comchemsrc.compeptide.co.jp Therefore, it is plausible that H-Gly-D-Phe-Arg-OH could modulate signal transduction pathways associated with these receptors.

The primary signal transduction pathway activated by melanocortin receptor agonists involves the stimulation of adenylyl cyclase and the subsequent production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.comchemsrc.comgoogle.com The functional activity of melanocortin receptor ligands is routinely determined by measuring changes in intracellular cAMP levels in cell-based assays. google.comgoogle.com

Upon binding of an agonist to a melanocortin receptor (e.g., MC1R, MC3R, MC4R), the receptor undergoes a conformational change that activates an associated heterotrimeric Gs protein. google.com This activation causes the Gαs subunit to release GDP, bind GTP, and dissociate from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and further downstream cellular responses.

The table below outlines the principal steps in this inferred signaling cascade.

| Step | Component | Action | Consequence |

| 1 | Ligand Binding | The D-Phe-Arg motif of a ligand binds to the orthosteric site of a Melanocortin Receptor (GPCR). | Receptor undergoes a conformational change. |

| 2 | G-Protein Activation | The activated receptor acts as a Guanine Nucleotide Exchange Factor (GEF) for the Gs protein. | Gαs subunit releases GDP and binds GTP. google.com |

| 3 | Effector Modulation | The GTP-bound Gαs subunit activates the enzyme adenylyl cyclase. google.com | Adenylyl cyclase catalyzes the conversion of ATP to cAMP. |

| 4 | Second Messenger | Intracellular concentration of cyclic AMP (cAMP) increases. | Activation of downstream effectors, notably Protein Kinase A (PKA). |

There is no scientific evidence from available studies to suggest that the biological activity of H-Gly-D-Phe-Arg-OH is mediated through the interference of protein-protein interactions (PPIs). The established mechanism for closely related melanocortin ligands involves direct interaction with a receptor to initiate a well-defined signal transduction cascade, rather than disrupting the formation of downstream protein complexes. medchemexpress.comchemsrc.com While targeting PPIs is a recognized strategy in drug development, it does not appear to be the primary mechanism for peptides containing the D-Phe-Arg pharmacophore based on current knowledge.

Advanced Analytical and Biophysical Methodologies for Characterizing H Gly D Phe Arg Oh

Spectroscopic Techniques for Conformational and Interaction Analysis

Spectroscopic methods are indispensable for probing the structural and dynamic properties of peptides in solution. By analyzing the interaction of the peptide with electromagnetic radiation, these techniques can reveal details about secondary structure, three-dimensional folding, and binding events.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in various solvent environments. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide bonds and aromatic side chains. The resulting CD spectrum provides a global assessment of the peptide's conformational ensemble.

For a short peptide like H-Gly-D-Phe-Arg-OH, the CD spectrum is particularly sensitive to the presence of ordered structures such as β-turns and polyproline II (PPII) helices, which are common in tripeptides. nih.govcapes.gov.br The presence of the D-phenylalanine residue is expected to produce a CD spectrum that is significantly different from, or even a mirror image of, the all-L-amino acid equivalent. researchgate.net Studies on heterochiral tripeptides have shown that the stereochemistry of a single central amino acid can dictate the chirality of the entire supramolecular arrangement. researchgate.net The so-called "random coil" state of peptides is often more structured than the name implies, with CD revealing coexisting populations of distinct conformations, such as PPII and β-strand structures. nih.govcapes.gov.br The equilibrium between these states can be influenced by solvent, with hydrogen bonding between the peptide and water molecules playing a major role in stabilizing certain conformations. nih.govcapes.gov.br

Table 1: Representative CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Typical Wavelength Minima (nm) | Typical Wavelength Maxima (nm) |

|---|---|---|

| α-Helix | 222, 208 | 192 |

| β-Sheet | 218 | 195 |

| Polyproline II (PPII) | 206 | 228 |

| Random Coil/Disordered | ~195 | Variable |

Note: These are characteristic values for L-amino acid peptides. The presence of a D-amino acid in H-Gly-D-Phe-Arg-OH would cause significant shifts or inversions of these signals.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the high-resolution three-dimensional structure of peptides in solution and for mapping their interaction interfaces. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR can provide a wealth of structural information.

For H-Gly-D-Phe-Arg-OH, a full conformational analysis would be achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are used to assign the chemical shifts of all protons and carbons in the peptide. The key to defining the 3D structure lies in the Nuclear Overhauser Effect (NOE), which detects protons that are close in space (<5 Å), regardless of their position in the primary sequence. A set of observed NOEs provides distance restraints that are used to calculate a family of structures consistent with the experimental data.

When studying the interaction of H-Gly-D-Phe-Arg-OH with a larger biomolecule (e.g., a receptor or enzyme), transferred NOE spectroscopy (TRNOE) is particularly valuable. osti.gov In a TRNOE experiment, the conformation of the peptide bound to its target can be determined by observing NOEs transferred from the bound state to the free state via chemical exchange. This allows for the structural characterization of the "bioactive" conformation of the peptide.

Table 2: Key NMR Parameters and Their Structural Implications for H-Gly-D-Phe-Arg-OH

| NMR Parameter | Information Provided | Example Application |

|---|---|---|

| Chemical Shifts (δ) | Provides information on the local electronic environment of each nucleus. | The chemical shift of the D-Phe aromatic protons can indicate its environment (e.g., solvent-exposed vs. buried). |

| ³J-Coupling Constants | Relates to dihedral angles (φ, ψ) via the Karplus equation, defining backbone and side-chain torsion. | Measuring ³J(HNHα) coupling constants helps define the backbone conformation. |

| Nuclear Overhauser Effects (NOEs) | Identifies pairs of protons that are close in space (< 5 Å), providing distance restraints for structure calculation. | An NOE between the Gly Hα and Arg Hα would suggest a turn-like conformation. |

| Amide Proton Exchange Rates | Indicates the degree of solvent exposure or hydrogen bonding of backbone amide protons. | A slowly exchanging Arg-NH proton could imply its involvement in an intramolecular hydrogen bond. |

Fluorescence spectroscopy is a highly sensitive technique used to study peptide binding interactions and to monitor enzymatic activity. creative-bioarray.com This method relies on the properties of fluorescent molecules (fluorophores), which can be intrinsic to the peptide or attached as extrinsic labels.

H-Gly-D-Phe-Arg-OH contains an intrinsic fluorophore, the phenylalanine residue. Although its quantum yield is lower than that of tryptophan, the fluorescence of phenylalanine can be used as a probe. unito.it Upon binding to a target molecule, the local environment of the D-Phe residue may change, leading to a shift in the emission maximum or a change in fluorescence intensity. These changes can be monitored in a titration experiment to determine the binding affinity (dissociation constant, Kd). creative-bioarray.comunito.it

More advanced techniques like fluorescence polarization (FP) and fluorescence correlation spectroscopy (FCS) offer robust methods for quantifying molecular interactions. pepdd.comnih.gov In an FP assay, a fluorescently labeled version of H-Gly-D-Phe-Arg-OH would be used. When the small, rapidly tumbling peptide binds to a larger, slower-tumbling protein, the polarization of its fluorescence increases, providing a direct measure of the bound fraction. pepdd.com FCS, on the other hand, measures fluctuations in fluorescence intensity as molecules diffuse through a tiny observation volume, allowing for the determination of binding constants even at very low concentrations. nih.gov

Table 3: Hypothetical Fluorescence Titration Data for H-Gly-D-Phe-Arg-OH Binding to a Target Protein

| Target Protein Concentration (µM) | Relative Fluorescence Intensity (a.u.) | Description |

|---|---|---|

| 0 | 100 | Initial fluorescence of the free peptide. |

| 1 | 115 | A slight increase in fluorescence as binding begins. |

| 5 | 150 | Significant quenching or enhancement indicates a strong interaction. |

| 10 | 175 | The binding curve begins to show saturation. |

| 20 | 190 | Nearing saturation of the peptide's binding sites. |

| 50 | 198 | The fluorescence signal plateaus, indicating saturation. |

| 100 | 200 | Full saturation is achieved; used to calculate the binding constant (Kd). |

This table illustrates how changes in fluorescence upon titration can be used to quantify binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure of Interactions

Mass Spectrometry-Based Approaches for Characterization

Mass spectrometry (MS) is a cornerstone analytical technique in peptide science, providing precise mass measurements that are used for identification, purity assessment, sequencing, and the analysis of non-covalent interactions.

High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, is essential for the unambiguous identification and purity assessment of synthetic peptides like H-Gly-D-Phe-Arg-OH. nih.govnih.gov HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the confident determination of the peptide's elemental composition. nih.gov

This level of accuracy is critical for distinguishing the target peptide from closely related impurities that may arise during solid-phase peptide synthesis. biosynth.com Such impurities could include deletion sequences (e.g., H-Gly-Arg-OH), peptides with remaining protecting groups, or diastereomeric impurities. By comparing the experimentally measured monoisotopic mass to the theoretically calculated mass, HRMS provides definitive confirmation of the peptide's identity and serves as a primary quality control metric.

Table 4: HRMS Analysis of H-Gly-D-Phe-Arg-OH

| Parameter | Value |

|---|---|

| Elemental Formula | C₁₇H₂₆N₆O₄ |

| Theoretical Monoisotopic Mass | 378.2015 Da |

| Hypothetical Measured Mass [M+H]⁺ | 379.2088 Da |

| Theoretical [M+H]⁺ | 379.2093 Da |

| Mass Error | -1.3 ppm |

The low parts-per-million (ppm) mass error provides high confidence in the peptide's identity and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is uniquely suited for studying non-covalent peptide complexes. nih.gov Because the ESI process is gentle, it can transfer intact, weakly-bound complexes from solution into the gas phase for MS analysis. nih.gov This capability allows for the direct observation of H-Gly-D-Phe-Arg-OH bound to its biological partners, such as proteins, nucleic acids, or metal ions. nih.govnih.gov

The primary information gained from an ESI-MS interaction study is the stoichiometry of the complex. frontiersin.org By analyzing the mass-to-charge (m/z) ratio of the ions, one can identify peaks corresponding to the free peptide, the free binding partner, and the non-covalent complex itself. This provides direct evidence of binding and reveals the ratio in which the molecules associate (e.g., 1:1, 1:2). While powerful for determining stoichiometry, researchers must be cautious when using ESI-MS for quantitative binding studies (e.g., determining binding constants), as the ionization efficiency of the complex may differ from that of the free components, and some complexes may be prone to dissociation in the gas phase or during the ESI process. acs.orgresearchgate.net

Table 5: Hypothetical ESI-MS Data for H-Gly-D-Phe-Arg-OH Interaction with Target Protein 'X'

| Species Detected | Theoretical Mass (Da) | Observed m/z for [M+nH]ⁿ⁺ | Stoichiometry |

|---|---|---|---|

| H-Gly-D-Phe-Arg-OH | 378.2 | 379.2 [M+H]⁺ | - |

| Protein X | 15,000.0 | 1501.0 [M+10H]¹⁰⁺ | - |

| [Protein X + H-Gly-D-Phe-Arg-OH] Complex | 15,378.2 | 1538.8 [M+10H]¹⁰⁺ | 1:1 |

The detection of a new species at m/z 1538.8 confirms the formation of a 1:1 complex between the peptide and its target protein.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Metabolite Identification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous verification of a peptide's amino acid sequence. In a typical MS/MS experiment, the parent peptide, H-Gly-D-Phe-Arg-OH, is first ionized, often resulting in a protonated molecule [M+H]⁺, and isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment at its weakest bonds, which are typically the peptide amide bonds.

The fragmentation of the peptide backbone occurs in a predictable manner, generating a series of fragment ions. The nomenclature for these fragments designates ions containing the N-terminus as a-, b-, and c-ions, and those containing the C-terminus as x-, y-, and z-ions. For low-energy CID, b- and y-ions are the most common.

For H-Gly-D-Phe-Arg-OH, the expected fragmentation would yield specific b- and y-ions that allow for sequence confirmation. The y₁ ion would correspond to the C-terminal Arginine, while the b₂ ion would correspond to the N-terminal Gly-D-Phe fragment. By analyzing the mass-to-charge (m/z) differences between the peaks in the resulting spectrum, the sequence can be confidently reconstructed.

Beyond sequence verification, MS/MS can be employed as a powerful research probe for identifying metabolites of H-Gly-D-Phe-Arg-OH in complex biological samples. If the peptide is introduced into a biological system, subsequent analysis of extracts by LC-MS/MS can detect not only the parent peptide but also modified versions resulting from metabolic processes such as hydroxylation, deamidation, or enzymatic cleavage.

Table 1: Theoretical MS/MS Fragmentation of H-Gly-D-Phe-Arg-OH ([M+H]⁺)

Chromatographic and Electrophoretic Methods in Peptide Purification and Analysis

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the primary method for both the analysis of purity and the preparative purification of synthetic peptides like H-Gly-D-Phe-Arg-OH. Reversed-phase HPLC (RP-HPLC) is the most common modality used.

In RP-HPLC, the peptide is separated based on its hydrophobicity. A non-polar stationary phase, typically a silica (B1680970) support chemically modified with C18 alkyl chains, is used. The mobile phase consists of a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile. A common additive to the mobile phase is trifluoroacetic acid (TFA), which acts as an ion-pairing agent to improve peak shape and resolution.

For analytical purposes, a small amount of the peptide is injected onto the column, and a gradient of increasing organic modifier concentration is applied. This causes the peptide and any impurities to elute at different times, which are recorded by a UV detector, commonly at a wavelength of 214-220 nm where the peptide bond absorbs light. The resulting chromatogram provides a quantitative measure of the peptide's purity. For preparative separations, the same principle is applied on a larger scale with a higher-capacity column to isolate the pure peptide from synthesis by-products.

Table 2: Typical RP-HPLC Parameters for H-Gly-D-Phe-Arg-OH Analysis

Capillary Electrophoresis (CE) for Purity and Charge-Based Separations

Capillary Electrophoresis (CE) offers an orthogonal separation technique to HPLC, providing high-resolution analysis based on the charge-to-size ratio of the analyte. This makes it particularly well-suited for assessing the purity of charged peptides like H-Gly-D-Phe-Arg-OH. The presence of the basic arginine residue gives the peptide a net positive charge at acidic to neutral pH.

In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. A high voltage is applied across the capillary, generating an electroosmotic flow (EOF) of the buffer, typically towards the cathode. When a sample is injected, its components migrate according to their own electrophoretic mobility within this flow. Positively charged species like H-Gly-D-Phe-Arg-OH are attracted to the cathode and move faster than the EOF, while neutral species move with the EOF and anions are retarded.

This method is highly efficient for separating the target peptide from impurities that may have different charge states, such as deletion sequences or incompletely deprotected peptides. The high efficiency of CE allows for the detection of minor impurities that might co-elute with the main peak in HPLC. sciengine.comnih.gov For arginine-containing peptides, derivatization with fluorescent tags can be used with laser-induced fluorescence detection to achieve extremely low detection limits. sciengine.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (in this case, H-Gly-D-Phe-Arg-OH) is titrated into a solution containing a target macromolecule (e.g., a receptor, enzyme, or lipid membrane).

The experiment yields key thermodynamic parameters:

Binding Affinity (Kₐ) and its reciprocal, the Dissociation Constant (Kₑ) , which quantify the strength of the interaction.

Stoichiometry (n) , which reveals the molar ratio of the ligand to the target in the complex.

Enthalpy Change (ΔH) , the measure of heat change upon binding, reflecting the changes in bonding interactions.

Entropy Change (ΔS) , which can be calculated from the other parameters and provides insight into the changes in disorder and solvent reorganization upon binding.

For H-Gly-D-Phe-Arg-OH, an ITC experiment could involve titrating the peptide into a cell containing a potential binding partner. The resulting binding isotherm, a plot of heat change per injection versus the molar ratio of ligand to target, is fitted to a binding model to extract the thermodynamic data. This information is crucial for understanding the driving forces of the molecular recognition process, whether it is enthalpy-driven (favorable bond formation) or entropy-driven (e.g., release of bound water molecules). For instance, studies on the binding of cationic peptides to negatively charged lipid vesicles have used ITC to elucidate the contributions of electrostatic and hydrophobic interactions.

Table 3: Illustrative Thermodynamic Data from an ITC Experiment (Note: This table presents hypothetical data for the binding of a peptide like H-Gly-D-Phe-Arg-OH to a generic target to illustrate typical ITC output.)

Table of Compounds Mentioned

Computational Chemistry and in Silico Approaches in H Gly D Phe Arg Oh Research

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of H-Gly-D-Phe-Arg-OH, docking simulations are employed to forecast its binding affinity and interaction modes with various biological targets, such as receptors and enzymes.

Research has utilized molecular docking to investigate the interaction of peptides containing the Arg-Gly-Asp (RGD) motif, a sequence known for its role in cell adhesion, with integrins. For instance, a study on the cyclic pentapeptide Cyclo(Arg-Gly-Asp-D-Phe-Val) performed docking simulations with αvβ3 integrin. The results indicated a strong binding affinity, with a calculated binding energy of -10.5 kcal/mol, suggesting a significant inhibitory potential against this integrin. dergipark.org.tr The simulations revealed a network of hydrogen bonds and other interactions between the peptide and amino acid residues of the integrin, such as Val23, Val98, Arg99, and others, providing a detailed picture of the binding mode. dergipark.org.tr

Similarly, docking studies on novel Gly-Phe analogs have been conducted to explore their potential as inhibitors of enzymes like Cathepsin C. researchgate.net These studies calculate binding energies and utilize various scoring functions to rank potential inhibitors, helping to understand the key interactions between the ligand and the enzyme's active site. researchgate.net Such computational predictions are invaluable for designing more potent and selective analogs.

Table 1: Predicted Interactions from Molecular Docking of Cyclo(Arg-Gly-Asp-D-Phe-Val) with αvβ3 Integrin dergipark.org.tr

| Interacting Residue in αvβ3 Integrin | Type of Interaction | Bond Length (Å) |

| Val23 | Hydrogen Bond | 2.41, 3.1 |

| Val23 | Unfavorable Donor-Donor | 2.3 |

| Val98 | Hydrogen Bond | 1.97, 2.49 |

| Arg99 | Unfavorable Donor-Donor | 1.63, 2.49 |

| Arg99 | Hydrogen Bond | 1.92 |

| Ile161 | Carbon Hydrogen Bond | 3.53 |

| Val226 | Hydrogen Bond | 2.26 |

| Ala343 | Pi-Alkyl Interaction | 5.23 |

| Ile344 | Hydrogen Bond | 2.67 |

| Pro346 | Hydrogen Bond | 1.93 |

| Met408 | Hydrogen Bond | 2.48 |

| Gly410 | Hydrogen Bond | 2.76 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes of H-Gly-D-Phe-Arg-OH

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For peptides like H-Gly-D-Phe-Arg-OH, MD simulations provide insights into their conformational flexibility and the dynamic nature of their interactions with the surrounding environment, such as water. nih.govmdpi.com These simulations can reveal the preferred three-dimensional structures of the peptide in solution, which is crucial for understanding its biological activity. researchgate.net

Studies on peptides containing similar amino acid residues have demonstrated the utility of MD simulations. For example, simulations of catalytically active peptides have been used to identify secondary structures and confirm their conformational flexibility in solution. researchgate.net These simulations can also elucidate the role of solvent molecules in stabilizing certain peptide conformations. nih.gov In the case of Gly/Arg-rich peptides, MD simulations, combined with other techniques, have shown how modifications like dimethylation of arginine can affect the peptide's interaction with nucleic acids without significantly altering the binding strength. oup.com

The conformational landscape of a peptide, as revealed by MD simulations, is essential for a comprehensive understanding of its structure-function relationship. By exploring the various accessible conformations, researchers can identify the bioactive conformation responsible for its biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for H-Gly-D-Phe-Arg-OH Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scielo.org.mxnih.gov For analogs of H-Gly-D-Phe-Arg-OH, QSAR models can be developed to predict their activity based on various molecular descriptors, such as physicochemical properties. tandfonline.com

The process involves creating a dataset of analogs with known biological activities and then using statistical methods, like multiple linear regression or artificial neural networks, to build a predictive model. scielo.org.mxnih.gov These models can then be used to estimate the activity of new, untested analogs, thereby guiding the synthesis of more potent compounds. tandfonline.com

For instance, QSAR studies on ACE-inhibitory peptides have successfully used amino acid descriptors to predict their inhibitory activity. nih.gov Similarly, QSAR models have been developed for dipeptidyl peptidase IV (DPP-IV) inhibitory peptides, although discrepancies between predicted and experimental values can occur, highlighting the complexity of peptide-enzyme interactions. frontiersin.org The development of robust QSAR models for H-Gly-D-Phe-Arg-OH analogs would require a diverse set of analogs with well-defined biological data. Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. mdpi.com

In Silico Prediction of Enzymatic Cleavage Sites and Proteolytic Stability

The proteolytic stability of a peptide is a critical factor for its therapeutic potential. In silico methods can be used to predict potential cleavage sites within a peptide sequence by various proteases, thus providing an initial assessment of its stability. researchgate.net

Several web-based tools and databases, such as BIOPEP, are available for the in silico analysis of protein and peptide sequences. researchgate.nettrjfas.org These tools can predict the release of bioactive peptides from larger proteins and also identify potential cleavage sites for specific enzymes. fptt.ru By inputting the amino acid sequence of H-Gly-D-Phe-Arg-OH, it is possible to predict its susceptibility to cleavage by common proteases found in the body.

While in silico predictions are a valuable first step, it is important to note that they are based on idealized conditions and may not always perfectly correlate with in vitro or in vivo results. mdpi.com The complex three-dimensional structure of a peptide can influence enzyme access to cleavage sites. mdpi.com Nevertheless, these computational predictions can guide the design of more stable analogs, for example, by substituting amino acids at predicted cleavage sites.

Virtual Screening for Novel Binding Partners of H-Gly-D-Phe-Arg-OH

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. rsc.orgsemanticscholar.org In the context of H-Gly-D-Phe-Arg-OH, virtual screening can be employed to identify novel, previously unknown, binding partners for this tripeptide.

This process involves docking a large library of compounds, which could include naturally occurring molecules or synthetic compounds, against a three-dimensional model of a potential target protein. mdpi.comarxiv.org The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits can be selected for experimental validation. mdpi.com

This approach has been successfully used to identify high-affinity guests for synthetic supramolecular receptors and to screen for potential inhibitors of viral proteins. rsc.orgmdpi.com By applying virtual screening techniques, researchers could potentially uncover new biological roles and therapeutic applications for H-Gly-D-Phe-Arg-OH by identifying its interactions with a wide range of proteins in the human proteome.

Structure Activity Relationship Sar Studies of H Gly D Phe Arg Oh and Its Variants

Systematic Alanine (B10760859) and D-Amino Acid Scanning of H-Gly-D-Phe-Arg-OH

Systematic scanning mutagenesis is a cornerstone of SAR studies, providing critical insights into the contribution of each amino acid residue to a peptide's function. nih.gov Two of the most powerful techniques in this domain are alanine scanning and D-amino acid scanning.

Alanine Scanning: This technique involves sequentially replacing each amino acid residue (except for existing alanines) with alanine, one at a time. nih.govgenscript.com Alanine is chosen because its small, chemically inert methyl side chain typically removes the specific side-chain interactions of the original residue without significantly altering the peptide's main-chain conformation. nih.gov A significant drop in biological activity upon substitution points to that specific residue being a "hotspot" critical for binding or function. pnas.org For the H-Gly-D-Phe-Arg-OH sequence, an alanine scan would generate two new peptides: H-Ala-D-Phe-Arg-OH and H-Gly-D-Phe-Ala-OH. The resulting changes in activity would quantify the importance of the Glycine (B1666218) and Arginine side chains.

D-Amino Acid Scanning: This method probes the importance of stereochemistry at a specific position by replacing an L-amino acid with its corresponding D-enantiomer. rsc.org This substitution can dramatically alter the local peptide structure and its interactions with a chiral target like a receptor or enzyme. rsc.orgnih.gov In the context of H-Gly-D-Phe-Arg-OH, this scan would primarily involve creating the H-Gly-L-Phe-Arg-OH variant to assess the specific contribution of the D-configuration of Phenylalanine. Such a scan can provide valuable information on the peptide's folding and its resistance to enzymatic degradation. rsc.org

The following table illustrates the potential findings from such scanning studies on a hypothetical receptor binding assay.

| Peptide Variant | Modification | Hypothetical Change in Binding Affinity (Ki) | Interpretation |

| H-Gly-D-Phe-Arg-OH | Wild Type | 1x (Baseline) | Reference peptide activity. |

| H-Ala -D-Phe-Arg-OH | Ala Scan at Gly¹ | 5-10 fold increase | The Glycine residue contributes moderately to binding, likely by providing conformational flexibility. |

| H-Gly-D-Phe-Ala -OH | Ala Scan at Arg³ | >1000 fold increase | The Arginine side chain is critical for receptor interaction, likely via electrostatic or hydrogen bonding. |

| H-Gly-L-Phe -Arg-OH | D-Amino Acid Scan at D-Phe² | Significant increase | The D-configuration of Phenylalanine is crucial for maintaining the bioactive conformation or for metabolic stability. |

Role of the Glycine Residue at the N-Terminus in Biological Activity

The N-terminal residue of a peptide plays a pivotal role in its stability, conformation, and interaction with biological targets. creative-proteomics.com In H-Gly-D-Phe-Arg-OH, the N-terminal Glycine residue, despite being the simplest amino acid, has several potential functions.

Glycine's lack of a side chain grants it significant conformational flexibility. frontiersin.org This flexibility can be advantageous, allowing the peptide backbone to adopt a specific three-dimensional structure required for optimal binding to a receptor or enzyme active site. In some contexts, N-terminal Glycine is considered a good residue for stabilizing helical conformations. frontiersin.org

However, the nature of the N-terminal residue is also a key determinant of a protein's half-life, and Glycine can have a dual role. nih.gov While it is often considered a stabilizing residue according to the "N-end rule," recent studies have found that N-terminal Glycine can also serve as a degradation signal (degron), marking the protein for ubiquitination and subsequent destruction by the proteasome. nih.gov The ultimate effect—stabilization or degradation—often depends on the surrounding amino acid sequence and the protein's secondary structure. nih.gov Furthermore, the N-terminal amine group is a site for modifications that can enhance biological activity and protect against degradation by aminopeptidases. creative-proteomics.com

| Property | Contribution of N-Terminal Glycine | Potential Consequence for H-Gly-D-Phe-Arg-OH |

| Conformational Flexibility | High torsional freedom due to the absence of a side chain. frontiersin.org | Allows the peptide to adopt an optimal bioactive conformation for target binding. |

| Metabolic Stability | Can act as a stabilizing residue or as a degradation signal (degron). nih.gov | May lead to either a long or short biological half-life, depending on the specific cellular machinery it encounters. |

| Structural Role | Can participate in the formation of secondary structures like helices. frontiersin.org | Contributes to the overall three-dimensional shape necessary for biological activity. |

| Enzymatic Recognition | The N-terminal Glycine motif is recognized by specific enzymes like Sortase A for ligation reactions. nih.gov | Could be a substrate for specific enzymatic modifications in certain biological systems. |

Influence of the D-Phenylalanine Residue on Conformational Preferences and Target Recognition

The incorporation of non-natural D-amino acids is a widely used strategy in peptide drug design to enhance therapeutic properties. nih.gov The presence of a D-Phenylalanine (D-Phe) residue at the second position of H-Gly-D-Phe-Arg-OH has profound implications for its structure and function.

The most significant advantage conferred by D-amino acids is increased stability against enzymatic degradation. nih.gov Natural proteases are stereospecific for L-amino acids, making peptides containing D-isomers highly resistant to proteolysis and thus extending their biological half-life. nih.gov

From a structural standpoint, the introduction of a D-amino acid can induce significant changes in the peptide's secondary structure. rsc.org D-Phenylalanine, for instance, is known to promote the formation of specific turn structures, such as beta-turns. nih.gov This can pre-organize the peptide into a conformation that has a higher affinity for its biological target. nih.gov Studies on melanocortin stimulating hormone (MSH) analogues have shown that a D-Phenylalanine residue is critical for enhancing biological potency. nih.gov However, the introduction of a D-amino acid can also be disruptive, potentially hampering the formation of other desired secondary structures like beta-sheets in different peptide sequences. nih.gov

| Property | Effect of L-Phe (Hypothetical) | Effect of D-Phe (Observed/Expected) |

| Proteolytic Stability | Low; susceptible to degradation by proteases. | High; resistant to enzymatic cleavage. nih.gov |

| Conformation | May favor different secondary structures (e.g., random coil, alpha-helix). | Can induce specific turn conformations, leading to a more rigid structure. nih.govnih.gov |

| Receptor Binding Affinity | Potentially lower due to conformational flexibility and/or rapid degradation. | Potentially higher due to a pre-organized, stable bioactive conformation. nih.gov |

| Biological Half-Life | Short. | Significantly extended. nih.gov |

Criticality of the Arginine Residue for Enzymatic Interaction or Receptor Binding

The Arginine (Arg) residue is functionally one of the most important amino acids for mediating protein-protein and peptide-receptor interactions. acs.org Its long aliphatic side chain capped by a positively charged guanidinium (B1211019) group allows it to engage in a combination of hydrophobic and strong electrostatic interactions, including salt bridges and multiple hydrogen bonds.

In H-Gly-D-Phe-Arg-OH, the Arginine at position 3 is highly likely to be a critical determinant for biological activity. Studies on numerous biological systems have demonstrated the indispensability of Arginine:

Receptor Binding: Chemical modification of a single, topologically equivalent Arginine residue in both Interleukin-1α and IL-1β was shown to completely abolish their ability to bind to their receptor. nih.gov

Enzyme Catalysis: In lytic transglycosylases, replacing key Arginine residues with Alanine not only weakened substrate binding (increased Kм) but also drastically reduced the catalytic rate (decreased kcat), indicating a role in stabilizing the reaction's transition state. nih.gov

Substrate Recognition: For enzymes that bind nucleotides, such as α1,6-fucosyltransferase, Arginine residues are often essential for electrostatically interacting with the phosphate (B84403) groups of the substrate, anchoring it in the active site. oup.com

The loss of activity upon mutation or modification of Arginine is often dramatic, suggesting that its side chain acts as a molecular anchor, correctly orienting the ligand within the binding pocket of its target. nih.govoup.com

| System | Role of Arginine Residue | Reference |

| Interleukin-1 | Essential for ligand-receptor interaction; modification leads to loss of binding activity. | nih.gov |

| Lytic Transglycosylase MltB | Vital for substrate orientation and stabilization of the transition state. | nih.gov |

| Heme Nitrite Reductases | Assists in substrate binding, hydrogen bonding, and proton delivery to the active site. | rsc.org |

| α1,6-fucosyltransferase | Interacts with the phosphoryl group of the donor substrate (GDP-fucose), essential for enzyme activity. | oup.com |

Impact of C-Terminal Modifications on H-Gly-D-Phe-OH Fragment Activity

The C-terminus of a peptide, which typically possesses a negatively charged carboxylate group at physiological pH, is a key site for modification to alter a peptide's physicochemical properties. creative-proteomics.comresearchgate.net Analyzing the H-Gly-D-Phe-OH fragment allows for a focused study on how C-terminal changes affect activity, independent of the critical Arginine residue.

One of the most common C-terminal modifications is amidation, which replaces the carboxylic acid (-OH) with an amide group (-NH₂). This seemingly minor change has significant consequences:

Neutralization of Charge: Amidation removes the negative charge of the C-terminal carboxylate. This can be crucial if the target binding pocket is hydrophobic or contains negative charges that would repel the peptide acid. researchgate.net

Increased Stability: The C-terminal amide bond mimics the internal peptide bonds, making the peptide resistant to degradation by carboxypeptidases, enzymes that specifically cleave the C-terminal amino acid. creative-proteomics.com

Altered Hydrogen Bonding: The amide group can act as a hydrogen bond donor, whereas the carboxylate acts as an acceptor. This alters the peptide's hydrogen bonding potential, which can dramatically influence its conformation and interaction with a receptor. researchgate.net

| Property | H-Gly-D-Phe-OH (C-Terminal Acid) | H-Gly-D-Phe-NH₂ (C-Terminal Amide) |

| Charge at pH 7.4 | Net charge of 0 (N-terminal +1, C-terminal -1) | Net charge of +1 (N-terminal +1) |

| Stability | Susceptible to degradation by carboxypeptidases. | Resistant to carboxypeptidases, leading to a longer half-life. creative-proteomics.com |

| Polarity | Higher polarity. | Lower polarity, potentially increasing membrane permeability. researchgate.net |

| H-Bonding | C-terminus acts as a hydrogen bond acceptor. | C-terminus acts as a hydrogen bond donor. researchgate.net |

Advanced Research Applications of H Gly D Phe Arg Oh As a Biochemical Tool

Development of Fluorescent or Chromogenic Substrates based on H-Gly-D-Phe-Arg-OH for Enzyme Assays

The specific sequence of H-Gly-D-Phe-Arg-OH makes it a recognizable substrate for certain proteases, particularly those that cleave after an arginine residue. This property is exploited in the design of fluorescent and chromogenic substrates for enzyme assays. In these assays, the peptide is chemically linked to a reporter molecule—either a fluorophore or a chromophore.

Fluorescent Substrates:

Fluorescent substrates are designed with a fluorophore and a quencher molecule. In the intact substrate, the quencher diminishes the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). bachem.com When a protease cleaves the peptide bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. bachem.comrndsystems.com This change in fluorescence is directly proportional to the enzyme's activity. thermofisher.com

For example, a common strategy involves attaching a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or a rhodamine derivative to the C-terminus of the peptide. researchgate.netscispace.comresearchgate.net Cleavage of the peptide by the target enzyme releases the fluorophore, resulting in a detectable signal. scispace.comresearchgate.net

Chromogenic Substrates:

Similarly, chromogenic substrates link the peptide to a chromophore, such as p-nitroaniline (pNA). thieme-connect.comdiapharma.com When the enzyme hydrolyzes the peptide bond, the pNA is released, causing a color change that can be quantified using a spectrophotometer. thieme-connect.comdiapharma.com The rate of color development is proportional to the enzyme's concentration and activity. A variety of chromogenic substrates based on peptide sequences are used to test for serine proteases. thieme-connect.com

The choice of the D-amino acid (D-Phe) can enhance the substrate's stability against degradation by other, less specific proteases, thereby increasing the specificity of the assay.

Table 1: Examples of Reporter Molecules Used in Protease Assays

| Reporter Type | Reporter Molecule | Principle of Detection |

| Fluorescent | 7-amino-4-methylcoumarin (AMC) | Release from quenching upon cleavage, leading to fluorescence. researchgate.net |

| Rhodamine | Conversion from a non-fluorescent to a fluorescent form upon cleavage. scispace.com | |

| (7-Methoxycoumarin-4-yl)acetyl (MOCAc) | Separation from a quencher (e.g., Dnp) upon cleavage, resulting in increased fluorescence. rndsystems.comnih.gov | |

| Chromogenic | p-nitroaniline (pNA) | Release of the colored pNA molecule upon cleavage. thieme-connect.comdiapharma.com |

H-Gly-D-Phe-Arg-OH as a Mechanistic Probe for Protease Catalysis

The interaction of H-Gly-D-Phe-Arg-OH with proteases provides valuable insights into the mechanisms of enzyme catalysis and inhibition. By studying how the peptide binds to the active site and is subsequently cleaved, researchers can elucidate the roles of specific amino acid residues in both the substrate and the enzyme.

The peptide acts as a substrate mimic, allowing for the investigation of the enzyme's active site. researchgate.net The glycine (B1666218) residue at the P3 position, the D-phenylalanine at the P2 position, and the arginine at the P1 position interact with the corresponding S3, S2, and S1 binding pockets of the protease. stanford.edu The use of a D-amino acid at the P2 position can be particularly informative, as it can alter the binding affinity and the rate of catalysis, providing clues about the stereochemical preferences of the enzyme's active site.

Kinetic studies using H-Gly-D-Phe-Arg-OH and its analogs can determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). mdpi.comresearchgate.net These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. mdpi.com Comparing the kinetic data of different peptide substrates can help to map the specificity of the protease's active site. researchgate.net

Furthermore, modifications to the peptide, such as replacing the C-terminal carboxyl group with an aldehyde or a chloromethylketone, can convert the substrate into an inhibitor. frontiersin.orgnih.gov These inhibitors can form covalent bonds with active site residues, such as the catalytic serine in serine proteases, allowing for the identification and characterization of the active site. frontiersin.orghzdr.de

Utilization in Biosensor Development for Specific Biomarker Detection (e.g., enzyme activity)

The specific cleavage of H-Gly-D-Phe-Arg-OH by certain proteases makes it an excellent recognition element for the development of biosensors. These biosensors can be designed to detect the activity of specific enzymes that may serve as biomarkers for various diseases. mdpi.com

Electrochemical Biosensors:

One common approach is the development of electrochemical biosensors. nih.gov In this design, the peptide is immobilized on an electrode surface. unive.it When the target protease is present in a sample, it cleaves the peptide, causing a change in the electrochemical properties of the electrode surface. This change, which can be a shift in potential or a change in current, is then measured. nih.govmdpi.com The magnitude of the electrochemical signal is proportional to the concentration of the active enzyme.

For instance, the peptide can be linked to a redox-active molecule. Cleavage of the peptide would either release the redox molecule or alter its distance from the electrode surface, leading to a detectable change in the electrochemical signal. The use of nanomaterials, such as gold nanoparticles, can amplify the signal and enhance the sensitivity of the biosensor. unive.it

Optical Biosensors:

Another strategy involves the use of optical biosensors, often based on FRET. bachem.com Similar to the fluorescent substrates described earlier, a FRET pair (a fluorophore and a quencher) is incorporated into a system where their proximity is controlled by the intact peptide. Enzymatic cleavage of the peptide separates the FRET pair, resulting in a change in the fluorescence signal. bachem.com

These biosensors offer a rapid and sensitive method for detecting enzyme activity directly in complex biological samples like blood plasma. rsc.org

Application in Affinity Chromatography for Protein Isolation

Affinity chromatography is a powerful technique for purifying proteins based on specific binding interactions. thermofisher.com H-Gly-D-Phe-Arg-OH can be used as a ligand in affinity chromatography to isolate proteases that specifically recognize this peptide sequence. luc.eduresearchgate.net

In this application, the peptide is covalently immobilized onto a solid support matrix, such as agarose (B213101) beads, creating an affinity resin. thermofisher.comconicet.gov.aracs.org When a complex mixture of proteins, such as a cell lysate or plasma, is passed through the column containing this resin, only the target proteases that bind to the H-Gly-D-Phe-Arg-OH ligand will be retained. luc.edu Other proteins will pass through the column and can be washed away.

The bound protease can then be eluted from the column by changing the conditions, such as the pH or ionic strength of the buffer, or by adding a competitive inhibitor that displaces the protease from the immobilized ligand. thermofisher.com This method allows for the highly specific purification of proteases from complex biological samples. researchgate.net The use of a D-amino acid in the peptide ligand can increase its resistance to degradation by other proteases present in the sample, thereby improving the longevity and efficiency of the affinity column. openaccessjournals.com

Table 2: Comparison of Research Applications for H-Gly-D-Phe-Arg-OH

| Application | Principle | Key Outcome |

| Enzyme Assays | Peptide is linked to a reporter molecule (fluorophore or chromophore). Cleavage by a specific protease generates a detectable signal. bachem.comrndsystems.com | Quantification of enzyme activity. thermofisher.com |

| Mechanistic Probe | Acts as a substrate mimic to study enzyme-substrate interactions and catalytic mechanisms. researchgate.net | Elucidation of enzyme specificity, active site structure, and catalytic parameters. mdpi.comresearchgate.net |

| Biosensors | Immobilized peptide acts as a recognition element. Cleavage by a target enzyme produces a measurable signal (electrochemical or optical). mdpi.comnih.gov | Detection and quantification of specific enzyme biomarkers. rsc.org |

| Affinity Chromatography | Peptide is immobilized on a solid support to capture specific binding partners from a complex mixture. luc.eduresearchgate.net | Isolation and purification of specific proteases. researchgate.net |

Future Directions and Emerging Research Avenues for H Gly D Phe Arg Oh

Exploration of Novel Enzyme or Receptor Targets

The structural components of H-Gly-D-Phe-Arg-OH suggest potential interactions with a range of biological macromolecules that are yet to be fully explored. The D-amino acid configuration of phenylalanine confers resistance to degradation by common proteases, a valuable attribute for any peptide-based therapeutic candidate. Research into structurally related peptides provides a roadmap for identifying novel targets.

For instance, peptides incorporating D-Phe and Arg residues have been successfully designed as potent inhibitors of enzymes like thrombin. researchgate.net Specifically, tetrapeptides with the general sequence D-Phe-Pro-D-Arg-P1'-CONH₂ have demonstrated competitive inhibition of α-thrombin, an essential enzyme in the blood coagulation cascade. researchgate.net This suggests that H-Gly-D-Phe-Arg-OH could serve as a foundational fragment for developing novel anticoagulants. Furthermore, the dipeptide Gly-D-Phe is a known substrate for membrane dipeptidase (MDP) and a ligand for the metalloendopeptidase thermolysin, indicating that H-Gly-D-Phe-Arg-OH could be investigated as a modulator of these or related peptidases. medchemexpress.com

On the receptor front, cyclic peptides containing D-Phe and Arg have been engineered to act as selective antagonists for G protein-coupled receptors (GPCRs) like the human melanocortin 1 receptor (hMC1R), which is implicated in melanoma. nih.gov The presence of both a hydrophobic anchor (D-Phe) and a cationic residue (Arg) in H-Gly-D-Phe-Arg-OH makes it a candidate for exploring interactions within the binding pockets of various GPCRs, including bradykinin (B550075) receptors, which recognize arginine-containing ligands. researchgate.net Future studies could screen this tripeptide against panels of proteases, kinases, and receptors to uncover previously unknown biological activities.

| Potential Target Class | Rationale based on Structural Analogs | Example Analog | Reference |

| Serine Proteases | D-Phe and Arg residues are key components of known thrombin inhibitors. | D-Phe-Pro-D-Arg-D-Thr-CONH₂ | researchgate.net |

| Metalloendopeptidases | The Gly-D-Phe motif is a known ligand for thermolysin and a substrate for MDP. | H-Gly-D-Phe-OH | medchemexpress.com |

| G Protein-Coupled Receptors (GPCRs) | Cyclic peptides with D-Phe and Arg show selectivity for receptors like hMC1R. | cyclo-[₃CO-Gly-His-D-Phe-Arg-D-Trp-Cys]-Asp-Arg-Phe-Gly-NH₂ | nih.gov |

Integration into High-Throughput Screening (HTS) Methodologies for Ligand Discovery

High-throughput screening (HTS) allows for the rapid testing of vast chemical libraries to identify compounds with activity against a specific biological target. researchgate.net The tripeptide H-Gly-D-Phe-Arg-OH is an ideal candidate for integration into HTS campaigns, not as a final drug, but as a starting point or fragment for discovering more complex and potent ligands.